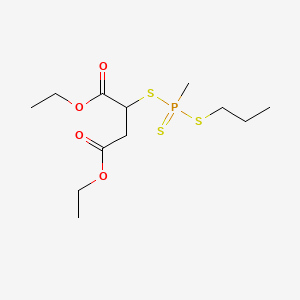
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate
Descripción
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate is an organophosphorus compound with the molecular formula C12H23O4PS3. This compound is characterized by the presence of multiple sulfur atoms and a phosphinothioyl group, making it a unique and versatile chemical entity.
Propiedades
Número CAS |
17581-48-5 |
|---|---|
Fórmula molecular |
C12H23O4PS3 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
diethyl 2-[methyl(propylsulfanyl)phosphinothioyl]sulfanylbutanedioate |
InChI |
InChI=1S/C12H23O4PS3/c1-5-8-19-17(4,18)20-10(12(14)16-7-3)9-11(13)15-6-2/h10H,5-9H2,1-4H3 |
Clave InChI |
HEVMDYMGSQFFHE-UHFFFAOYSA-N |
SMILES |
CCCSP(=S)(C)SC(CC(=O)OCC)C(=O)OCC |
SMILES canónico |
CCCSP(=S)(C)SC(CC(=O)OCC)C(=O)OCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Succinic acid, mercapto-, diethyl ester, propyl methylphosphonotrithioate |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate typically involves the reaction of diethyl butanedioate with methyl(propylthio)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinothioyl group can be reduced to form phosphine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfur atoms in the compound can also interact with metal ions in biological systems, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the sulfur atoms and phosphinothioyl group.
Methyl propylthioacetate: Contains sulfur atoms but lacks the phosphinothioyl group and ester functionality.
Butanedioic acid diethyl ester: Similar ester functionality but lacks the sulfur and phosphinothioyl groups.
Uniqueness
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate is unique due to the presence of both sulfur atoms and a phosphinothioyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


